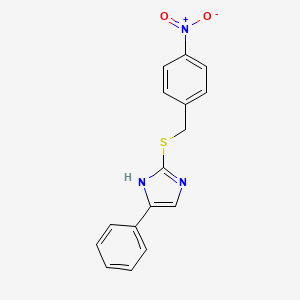

2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-19(21)14-8-6-12(7-9-14)11-22-16-17-10-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUYSMAHFFSILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 4-nitrobenzyl chloride with 2-mercapto-5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the benzyl position for nucleophilic aromatic substitution (SNAr). In ionic liquid media ([Omim]Br), the compound undergoes SNAr with thiophenols and amines, forming diaryl sulfides or aryl amines .

Example reaction with 4-tolyl mercaptan:

Key data:

| Reaction Time | Yield | Conditions |

|---|---|---|

| 2 hours | 94% | 80°C, solvent-free |

Oxidation of Thioether Functionality

The thioether (-S-) group oxidizes to sulfone (-SO₂-) under mild conditions using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) . This modification enhances polarity and potential bioactivity.

Oxidation pathway:

Observations:

Imidazole Ring Functionalization

The NH group at position 1 participates in alkylation and acylation reactions :

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives:

Conditions: K₂CO₃, DMF, 60°C, 6 hours .

Acylation

Acetyl chloride introduces an acyl group at N1:

Yield: 78–85% using triethylamine as base .

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties and enabling further coupling :

Applications:

-

Forms intermediates for Schiff base or urea derivatives.

-

Enhances solubility in aqueous media.

Cycloaddition and Heterocycle Formation

The compound participates in 1,3-dipolar cycloadditions with nitrile imines, yielding fused pyrazoline-imidazole hybrids :

Reaction with nitrile imines:

Key data:

| Product | Yield | Biological Activity (IC₅₀) |

|---|---|---|

| Pyrazoline 4a | 76% | 0.51 µM (A549 cells) |

Thiol-Disulfide Exchange

The thioether linkage undergoes exchange reactions with dithiols or disulfides, enabling conjugation with biomolecules or polymers .

Mechanism:

Metal Complexation

The imidazole nitrogen and thioether sulfur coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming stable chelates .

Applications:

Scientific Research Applications

Antimicrobial Activity

The compound demonstrates promising antibacterial properties against various bacterial strains. Studies have shown that derivatives of imidazole, including 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole, exhibit significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Case Study: Antibacterial Evaluation

In a study conducted by Jain et al., synthesized imidazole derivatives were evaluated for their antimicrobial activity using the cylinder wells diffusion method. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like Norfloxacin. The findings are summarized in the following table:

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 1a | S. aureus | Good |

| 1b | E. coli | Moderate |

| 4h | B. subtilis | High |

This study underscores the potential of imidazole derivatives in developing new antibacterial agents .

Anticancer Activity

2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole has also been investigated for its anticancer properties. Various studies have reported its efficacy against different cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Assessment

Yurttas et al. synthesized a series of imidazole derivatives and evaluated their cytotoxic effects on C6 (rat glioma) and HepG2 (human liver) cancer cell lines using the MTT assay. The results revealed that specific compounds exhibited significant cytotoxicity, with IC50 values indicating their effectiveness compared to the reference drug cisplatin:

| Compound | C6 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|

| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Pharmacological Insights

The pharmacological profile of imidazole derivatives, including those related to 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole, suggests a multifaceted approach to drug development:

- Antimicrobial Agents : Targeting bacterial infections through novel mechanisms.

- Anticancer Therapeutics : Inducing apoptosis in cancer cells while minimizing effects on healthy tissues.

Mechanism of Action

The mechanism of action of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole depends on its specific application. For example, as an antimicrobial agent, the nitro group can be reduced to form reactive intermediates that damage bacterial DNA. As an anticancer agent, the imidazole ring can interact with enzymes or receptors involved in cell proliferation, leading to cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Antioxidant Activity

- Target Compound : The nitrobenzylthio group in 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole contributes to its xanthine oxidase inhibition (IC₅₀ values in low micromolar range) .

- Thiadiazole Analogues : Derivatives like 5-{[2-(4-nitrobenzyl)-1H-benzimidazol-1-yl]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine (Compound 30) show enhanced antioxidant activity due to the thiadiazole ring, which may improve π-π stacking with enzyme active sites .

Antimicrobial Activity in Related Imidazoles

- Methoxy-Substituted Derivatives : 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole (Compound 15) demonstrates potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The methoxy group likely enhances membrane permeability compared to the nitrobenzylthio group .

- Bromophenyl Analogues : Compound 9c from , featuring a 4-bromophenyl-thiazole moiety, shows moderate antibacterial activity, suggesting halogen substituents may improve target specificity .

Thiophene and Thiazole Derivatives

- Fluorobenzyl Analogues : 2-((4-Fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole () may display improved metabolic stability compared to nitro-containing analogues, as fluorine often reduces oxidative degradation .

Physicochemical Properties

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups : Nitro and bromo substituents enhance enzymatic inhibition (e.g., xanthine oxidase), while methoxy and methyl groups improve antimicrobial activity via increased lipophilicity .

Heterocyclic Hybrids : Triazole-thiazole hybrids () show superior docking scores in computational studies but require complex synthesis, limiting practical application .

Halogen Effects : Bromine and chlorine improve target selectivity in antimicrobial agents, whereas fluorine enhances pharmacokinetic stability .

Biological Activity

The compound 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thioether linkage with a nitrobenzyl group and a phenyl substituent on the imidazole ring. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins and nucleic acids, leading to altered cellular functions. Additionally, the imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes.

Antimicrobial Activity

Studies have demonstrated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like the nitro group enhances the antibacterial activity by increasing the compound's lipophilicity, facilitating membrane penetration .

Anticancer Potential

Research indicates that imidazole derivatives can possess anticancer properties. In vitro studies have shown that compounds similar to 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole exhibit cytotoxic effects against several cancer cell lines. For example, certain imidazole derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in human glioblastoma and melanoma cells . The mechanism often involves apoptosis induction through mitochondrial pathways, leading to increased caspase activity .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study evaluated various imidazole derivatives for their antimicrobial efficacy against S. aureus and E. coli. Compounds showed MIC values ranging from 12.5 to 100 μg/ml, indicating promising antibacterial properties .

- Anticancer Activity : Another research focused on thiazole and imidazole derivatives, revealing significant anticancer activity against breast cancer cell lines (MDA-MB-231) with IC50 values below 20 µM for certain analogues .

- Anticonvulsant Effects : Some derivatives demonstrated anticonvulsant properties in animal models, suggesting potential therapeutic applications for neurological disorders .

Data Tables

Q & A

Q. Key Optimization Factors :

- Solvent polarity (e.g., DMF for polar intermediates, ethanol for recrystallization).

- Catalysts (e.g., palladium for cross-coupling reactions in advanced analogs) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound for biological targets?

Answer:

SAR studies focus on:

- Substituent modulation : Varying the nitrobenzyl (electron-withdrawing) or phenyl (hydrophobic) groups to alter binding affinity. For example, replacing 4-nitro with 3-nitro may enhance solubility but reduce target interaction .

- Biological assays : Testing inhibition of enzymes (e.g., TRPV1) or antimicrobial activity. IC₅₀ values for analogs can range from 4.6 nM (potent TRPV1 antagonists) to >100 μM (inactive) .

- Computational docking : Molecular dynamics simulations predict binding modes (e.g., nitro group interactions with Arg557 in TRPV1) .

Q. Example SAR Table :

Advanced: How should researchers resolve contradictions in biological activity data across structurally similar imidazole derivatives?

Answer:

Discrepancies often arise from:

- Experimental variability (e.g., assay conditions, cell lines).

- Subtle structural differences (e.g., ortho vs. para substituents affecting steric hindrance).

Q. Resolution Strategies :

Standardized assays : Use identical protocols (e.g., capsaicin-induced Ca²⁺ influx for TRPV1 ).

Computational validation : Compare docking scores (e.g., Glide scores) with experimental IC₅₀ values to identify outliers .

Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Case Study :

A TRPV1 antagonist with a trifluoromethyl tail (mavatrep) showed ED₈₀ of 0.5 mg/kg in carrageenan models but failed in neuropathic pain models due to off-target effects. This highlights the need for target-specific optimization .

Advanced: What methodologies are recommended for evaluating the pharmacokinetic (PK) properties of this compound?

Answer:

Key PK parameters include solubility, metabolic stability, and plasma half-life:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.